molecular formula C21H27N3O B2457842 N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-63-0

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide

Cat. No.: B2457842
CAS No.: 400075-63-0
M. Wt: 337.467
InChI Key: ZBNLNVPUXXPKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide” is a compound with the molecular formula C21H25N3O2 . It is available from several suppliers for scientific research needs .


Molecular Structure Analysis

The molecular weight of “this compound” is 351.45 . The SMILES representation of the molecule is CCCC(=O)Nc1ccc(cc1)N1CCN(CC1)C(=O)c1ccccc1 .


Physical And Chemical Properties Analysis

The solubility of “this compound” in DMSO is unknown . More detailed physical and chemical properties are not available in the sources I found.

Mechanism of Action

Target of Action

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide is a type of phenylpiperazine . Phenylpiperazines are known to interact with various targets in the body, including neurotransmitter receptors and transporters.

Mode of Action

Phenylpiperazines often act as ligands for neurotransmitter receptors, modulating their activity

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly outlined in the available literature. Phenylpiperazines can influence various pathways depending on their specific targets. For instance, if they target neurotransmitter receptors, they could affect signal transduction pathways in neurons .

Result of Action

Phenylpiperazines often have neurological effects due to their interaction with neurotransmitter receptors .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide for lab experiments is its selectivity for PDE4D. This allows researchers to target a specific enzyme pathway without affecting other pathways in the brain. However, one limitation of this compound is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide. These include:
- Further preclinical studies to better understand the mechanism of action of this compound and its effects on synaptic plasticity and memory formation.
- Clinical trials to test the safety and efficacy of this compound in humans with Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders.
- Development of more soluble forms of this compound to improve its administration in experimental settings.
- Investigation of the potential of this compound for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.

Synthesis Methods

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide involves a multi-step process that begins with the reaction between 4-benzylpiperazine and 4-nitrobenzaldehyde to produce 4-(4-benzylpiperazin-1-yl)benzaldehyde. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with 4-bromobutanoyl chloride to produce the final product, this compound.

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide has been extensively studied in preclinical models of various neurological disorders. In Alzheimer's disease models, this compound has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In Fragile X syndrome models, this compound has been shown to improve synaptic plasticity and reduce behavioral symptoms. In autism spectrum disorder models, this compound has been shown to improve social behavior and reduce repetitive behaviors.

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-2-6-21(25)22-19-9-11-20(12-10-19)24-15-13-23(14-16-24)17-18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNLNVPUXXPKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.